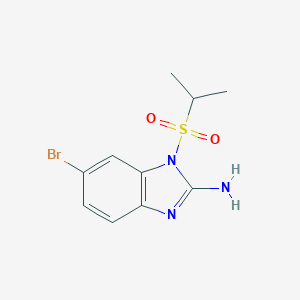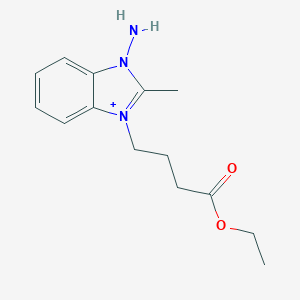![molecular formula C17H18N2O4S B280646 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBIMSO, and its chemical formula is C19H21N2O4S.
Wirkmechanismus
The mechanism of action of 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways. DBIMSO has been shown to selectively inhibit the activity of certain protein kinases, such as Src and Abl kinases, which are involved in cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are important processes in cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. DBIMSO has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in various physiological processes, including inflammation and aging. Additionally, DBIMSO has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for research studies. However, one of the limitations of using DBIMSO is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one. One area of research is the development of new cancer therapies. DBIMSO has shown promising results in inhibiting cancer cell growth, and further research could lead to the development of new cancer treatments. Another area of research is the development of new neuroprotective agents. DBIMSO has been found to have neuroprotective effects, and further research could lead to the development of new drugs for the treatment of neurodegenerative diseases. Additionally, research could focus on the development of new antimicrobial agents, as DBIMSO has shown potential in inhibiting the growth of certain bacteria and fungi.
Synthesemethoden
The synthesis of 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one involves the reaction of 2,6-dimethylmorpholine-N-oxide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonating reagent to yield the final product. This synthesis method has been optimized to produce high yields of pure DBIMSO.
Wissenschaftliche Forschungsanwendungen
6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its potential applications in various fields. One of the most promising areas of research is cancer treatment. DBIMSO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs. Other potential applications of DBIMSO include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and the development of new antimicrobial agents.
Eigenschaften
Molekularformel |
C17H18N2O4S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
6-(2,6-dimethylmorpholin-4-yl)sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C17H18N2O4S/c1-10-8-19(9-11(2)23-10)24(21,22)15-7-6-14-16-12(15)4-3-5-13(16)17(20)18-14/h3-7,10-11H,8-9H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
FPIISAFZSHOORJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Kanonische SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280563.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)


![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
